molecular formula C9H14O4 B15259980 Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15259980
M. Wt: 186.20 g/mol
InChI Key: RIYMZBJWKRFZFQ-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,5-dioxaspiro[2.4]heptane core. The spiro center bridges a cyclopropane ring (2-membered) and a tetrahydrofuran-like ring (5-membered), with two methyl groups at the 6,6-positions and a methyl ester at position 2.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(2)4-9(5-12-8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

RIYMZBJWKRFZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, ring systems, and functional groups. Key distinctions in physicochemical properties, synthesis, and biological activity are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity (MIC Range) Synthesis Method Stability/Reactivity Notes
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 6,6-dimethyl spiro[2.4] core; methyl ester at C2 Not reported in evidence Likely via spirocyclization (e.g., TBAF-mediated deprotection as in ) High ring strain due to cyclopropane; sensitive to hydrolysis
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 7,7-dimethyl spiro[2.4] core; methyl ester at C2 Not reported Similar to 6,6-dimethyl analog Reduced steric hindrance vs. 6,6-dimethyl isomer
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, ) 1,3-dioxolane ring; aromatic hydroxyl group; diester substituents MIC: 4.8–5000 µg/mL (broad-spectrum) Condensation of salicylaldehyde with diols Enhanced antimicrobial activity due to phenolic moiety
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate () Larger spiro[2.6] system; ethyl substituents Discontinued; no data Unclear (discontinued product) Lower ring strain; higher lipophilicity

Key Comparison Points

Ring Strain and Stability: The 6,6-dimethyl spiro[2.4] system exhibits significant strain due to the fused cyclopropane ring, increasing reactivity toward ring-opening reactions compared to larger spiro systems (e.g., 1,6-dioxaspiro[2.6]nonane derivatives) . The 7,7-dimethyl isomer (spiro[2.4]) may offer improved stability due to reduced steric clash between methyl groups .

Biological Activity :

  • While this compound lacks direct antimicrobial data, analogous 1,3-dioxolane derivatives (e.g., Compound 7 in ) show potent activity against Gram-positive bacteria (MIC: 4.8 µg/mL for S. aureus) and fungi (MIC: 19.5 µg/mL for C. albicans). The absence of an aromatic hydroxyl group in the target compound may reduce its bioactivity compared to these analogs.

Synthetic Accessibility :

  • The synthesis of spiro[2.4] systems often requires specialized reagents (e.g., TBAF for deprotection, as in ), whereas 1,3-dioxolanes are more straightforward to prepare via condensation reactions .

Commercial Availability :

  • This compound is currently listed as out of stock, reflecting challenges in large-scale synthesis or stability . In contrast, simpler dioxolane derivatives (e.g., Compound 7) are more readily accessible .

Biological Activity

Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1935282-49-7) is a compound characterized by its unique spirocyclic structure. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C9H14O4C_9H_{14}O_4 and a molecular weight of approximately 186.21 g/mol. Its structure includes a dioxaspiro ring fused to a heptane framework, which is significant for its biological interactions and potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. The spirocyclic structure enables it to fit into unique binding sites, potentially acting as an inhibitor or modulator of various biochemical pathways.

Key Findings:

  • Enzyme Interaction: Research indicates that the compound may influence enzyme activity related to metabolic processes.
  • Receptor Binding: The compound's structure allows it to bind selectively to certain receptors, which could lead to modulation of signaling pathways.

Case Studies

  • Study on Antimicrobial Activity:
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects:
    Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential use in inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Moderate antimicrobial activity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Low anti-inflammatory effects
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Significant receptor binding affinity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that highlight its utility in medicinal chemistry and organic synthesis.

Potential Applications:

  • Drug Development: Due to its biological activity and structural uniqueness, it holds promise for development into new therapeutic agents.
  • Chemical Research: Its ability to undergo various chemical transformations while maintaining stability makes it valuable for further scientific exploration.

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